molecular formula C21H20BrN3O3 B251998 N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Cat. No. B251998
M. Wt: 442.3 g/mol
InChI Key: GZEWQAKXHFMZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a chemical compound that has been extensively researched for its potential in treating various diseases. This compound is also known as BRD4 inhibitor and has been found to have potential applications in cancer treatment, inflammation, and other diseases.

Mechanism of Action

N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide works by inhibiting the BET family of proteins. These proteins play a crucial role in regulating gene expression by binding to acetylated histones. By inhibiting BET proteins, this compound can suppress the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide have been extensively studied. This compound has been found to be a potent inhibitor of BET proteins, leading to the suppression of cancer cell growth and inflammation. In addition, it has also been found to have anti-tumor effects, making it a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in lab experiments include its potency as a BET inhibitor and its potential applications in cancer treatment and inflammation. However, there are also limitations to using this compound, including its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for the research of N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. One potential direction is the development of more efficient synthesis methods to make the compound more readily available for research. Another direction is the exploration of its potential applications in other diseases, such as autoimmune disorders and viral infections. Finally, further research is needed to determine the long-term safety and efficacy of this compound in treating various diseases.

Synthesis Methods

The synthesis of N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of 5-(4-bromophenyl)furan-2-carboxylic acid, which is then reacted with 3-aminopropylpyridine to form N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. The final product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been extensively researched for its potential in treating cancer, inflammation, and other diseases. It has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. BET proteins have been found to be overexpressed in various types of cancer, and inhibiting them can lead to the suppression of cancer cell growth. In addition, this compound has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-[3-[[5-(4-bromophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H20BrN3O3/c1-14-3-4-16(13-25-14)20(26)23-11-2-12-24-21(27)19-10-9-18(28-19)15-5-7-17(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,27)

InChI Key

GZEWQAKXHFMZLR-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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